molecular formula C8H6F2O2S B1338276 4-[(Difluoromethyl)sulfanyl]benzoic acid CAS No. 4837-26-7

4-[(Difluoromethyl)sulfanyl]benzoic acid

Cat. No. B1338276
CAS RN: 4837-26-7
M. Wt: 204.2 g/mol
InChI Key: ZZJSQHYCIPFNKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfanyl benzoic acid derivatives is a topic of interest in several papers. For instance, sulfuric acid esters have been used as catalysts for condensation reactions involving aromatic aldehydes and pyrazolones, yielding bis(pyrazolones) with high efficiency . Organotin complexes with 4-sulfanylbenzoic acid have been synthesized, showcasing the coordination behavior of the sulfanyl group and carboxylic oxygen atoms . Additionally, the synthesis of pentafluorosulfanyl benzoic acid derivatives from nitro derivatives through a series of reductions and conversions highlights a potential pathway that could be adapted for the synthesis of 4-[(difluoromethyl)sulfanyl]benzoic acid .

Molecular Structure Analysis

The molecular structure of sulfanyl benzoic acid derivatives is diverse. The organotin complexes with 4-sulfanylbenzoic acid exhibit monodentate coordination by the thiol S atom, while in other complexes, the acid behaves as multidentate . The crystal structure of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid, reveals the importance of hydrogen bonding in the molecular assembly .

Chemical Reactions Analysis

The reactivity of sulfanyl benzoic acid derivatives can be inferred from the synthesis of metal-organic frameworks (MOFs) incorporating 4-sulfanyl benzoic acid, which demonstrates the potential for these compounds to participate in complex formation and photoluminescence . Electrooxidation has been used to convert toluene derivatives to benzoic acid derivatives, suggesting that similar methods could be applied to the synthesis of 4-[(difluoromethyl)sulfanyl]benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl benzoic acid derivatives are influenced by their molecular structure. For example, the photoluminescence properties of MOFs based on 4-sulfanyl benzoic acid indicate that these compounds may have interesting optical properties . The electrooxidation process used to synthesize benzoic acid derivatives also implies that these compounds have specific electrochemical properties that can be exploited .

Scientific Research Applications

Electrochemical Behavior and Cleavage Mechanisms

The electrochemical reduction of certain azo-bonded benzoic acids has shown significant insights into the mechanisms of electrochemical behavior and bond cleavage, which could have implications for understanding the behavior of related compounds, such as 4-[(difluoromethyl)sulfanyl]benzoic acid. These studies reveal the importance of substituent position and solution pH on electrochemical properties, proposing that such compounds are reduced predominantly as hydrazone tautomers, ultimately leading to compounds like 5-amino salicylic acid. This research points toward potential applications in electrochemical synthesis and the design of electrochemical sensors or reactors (Mandić et al., 2004).

Copper-promoted Sulfenylation

Copper-promoted sulfenylation of benzoic acid derivatives represents a notable application in organic synthesis, enabling the functionalization of C-H bonds. This methodology employs copper(II) acetate and demonstrates the capability for direct trifluoromethylsulfenylation of C-H bonds, indicating potential routes for the synthesis or modification of complex molecules, including those containing the 4-[(difluoromethyl)sulfanyl] group (Tran et al., 2012).

Synthesis under Eco-friendly Conditions

The development of green chemistry methods for the synthesis of sulfonamide and sulfonate derivatives, including those related to 4-[(difluoromethyl)sulfanyl]benzoic acid, highlights the ongoing interest in eco-friendly and efficient synthesis routes. These methods utilize benign solvents and conditions to achieve high yields and purities, pointing towards sustainable approaches in chemical synthesis that could be applicable to a wide range of sulfonated compounds (Almarhoon et al., 2019).

Near-Infrared Fluorescent Probing

The design and synthesis of near-infrared (NIR) fluorescent probes for detecting and imaging biological sulfane sulfur highlight advanced applications in biomedical research. Such probes, utilizing sulfanyl groups for sulfane sulfur recognition, offer a glimpse into the potential biomedical applications of sulfanyl benzoic acids in cellular and in vivo imaging, providing tools for understanding sulfane sulfur's physiological and pathological roles (Han et al., 2018).

Metal Extraction and Coordination Chemistry

Research into sulfonyl-bridged oligo(benzoic acid)s, including those that could theoretically incorporate the 4-[(difluoromethyl)sulfanyl] moiety, underscores the utility of such compounds in metal extraction and coordination chemistry. These compounds exhibit high extractability towards lanthanoid ions, offering potential applications in separation technologies and the synthesis of new materials with specific magnetic or optical properties (Morohashi et al., 2014).

Safety And Hazards

While specific safety and hazard information for “4-[(Difluoromethyl)sulfanyl]benzoic acid” is not available, it’s important to handle all chemicals with care and use appropriate safety measures .

properties

IUPAC Name

4-(difluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJSQHYCIPFNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542021
Record name 4-[(Difluoromethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Difluoromethyl)sulfanyl]benzoic acid

CAS RN

4837-26-7
Record name 4-[(Difluoromethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(difluoromethyl)sulfanyl]benzoic acid
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